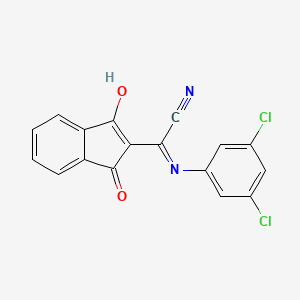

p-(alpha-Phenacylbenzylsulfonyl)acetanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetanilide is an aromatic compound having a phenyl ring attached to an acetamido group . It was introduced as an analgesic and antipyretic drug into medical practice in 1886 .

Synthesis Analysis

Acetanilide can be produced by reacting acetic anhydride with aniline . The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide .Molecular Structure Analysis

The molecular structure of acetanilide derivatives has been studied using spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .Chemical Reactions Analysis

The reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation .Physical and Chemical Properties Analysis

Acetanilide is slightly soluble in water, and stable under most conditions . Pure crystals are plate shaped and appear colorless, white, or in between .Applications De Recherche Scientifique

Oxidative Deethylation Studies : A study examined the oxidative deethylation of phenacetin, using rabbit liver microsomes, to understand its metabolic conversion. This research is pivotal in understanding the biochemical pathways and metabolism of phenacetin (Garland, Nelson, & Sasame, 1976).

Metabolism Analysis : Another study focused on the metabolism of phenacetin in rabbits, providing insights into its conversion into other metabolites. This kind of research is essential for understanding the drug's pharmacokinetics (Smith & Williams, 1949).

High-Pressure Liquid Chromatography : A method was developed for determining acetaminophen and phenacetin in plasma using high-pressure liquid chromatography, showcasing its application in therapeutic drug monitoring (Gotelli, Kabra, & Marton, 1977).

Synthesis of Heterocyclic Scaffolds : A study explored the synthesis of novel heterocyclic scaffolds incorporating the acetanilide moiety from thioacetanilides, showing the potential of phenacetin derivatives in the development of new pharmacological agents (Abdel‐Latif et al., 2018).

Inhibition of Methemoglobinemia : Research was conducted on the inhibition of phenacetin- and acetanilide-induced methemoglobinemia in rats, highlighting its potential therapeutic applications (Büch, Buzello, Heymann, & Krisch, 1969).

Dielectric Solubility Profiles : A study investigated the solubilities of phenacetin and its derivatives in dioxane–water mixtures. This research is significant in understanding the physicochemical properties of phenacetin (Paruta, Sciarrone, & Lordi, 1965).

History of Non-opioid Analgesics : A historical perspective on the discovery and development of non-opioid analgesics, including phenacetin, was presented, providing context to its scientific significance (Brune, 1997).

Antibacterial Steroidal Derivatives : A study aimed at synthesizing steroidal heterocycles incorporating the acetanilide moiety, such as phenacetin, for potential use as antibacterial agents, showing its versatility in drug development (Abdelhalim, El-Saidi, Rabie, & Elmegeed, 2007).

Mécanisme D'action

Target of Action

Similar compounds such as sulfonamides are known to inhibit dihydrofolate reductase (dhfr), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides .

Mode of Action

Based on the structural similarity to sulfonamides, it can be hypothesized that it might inhibit the activity of dhfr, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting dna synthesis .

Biochemical Pathways

If it acts similarly to other sulfonamides, it would affect the folate synthesis pathway, leading to a decrease in the production of nucleotides and inhibition of dna synthesis .

Pharmacokinetics

Similar compounds such as acetanilide are known to be metabolized in the body to paracetamol .

Result of Action

If it acts similarly to other sulfonamides, it would lead to the inhibition of dna synthesis, affecting the growth and proliferation of cells .

Orientations Futures

Many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities . Acetanilide also plays an important role in the synthesis of a number of chemicals as intermediates and precursors .

Propriétés

IUPAC Name |

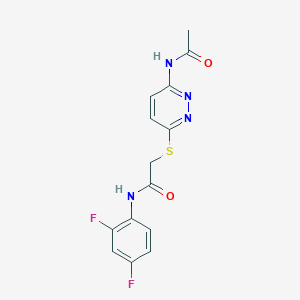

N-[4-(3-oxo-1,3-diphenylpropyl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-17(25)24-20-12-14-21(15-13-20)29(27,28)23(19-10-6-3-7-11-19)16-22(26)18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGKYGRYVOJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)